Bay 2416964

Description

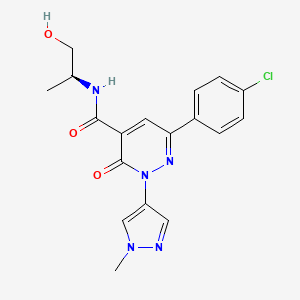

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGSZKAJPHGVOV-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bay 2416964: A Deep Dive into its Mechanism of Action in Oncology

For Researchers, Scientists, and Drug Development Professionals

Bay 2416964, a novel small molecule inhibitor, is carving a significant niche in cancer immunotherapy by targeting the Aryl Hydrocarbon Receptor (AhR). This technical guide synthesizes the current understanding of this compound's mechanism of action, offering a comprehensive overview of its preclinical and clinical data, experimental validation, and the signaling pathways it modulates.

Core Mechanism: Inhibition of the Aryl Hydrocarbon Receptor

This compound functions as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] The AhR is a ligand-activated transcription factor that plays a crucial role in tumor immune evasion.[1][4] In the tumor microenvironment, the metabolism of tryptophan by enzymes like indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) leads to the production of kynurenine (KYN). Kynurenine acts as an endogenous ligand for AhR.

Upon activation by ligands such as kynurenine, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the ARNT protein (AhR Nuclear Translocator). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, including CYP1A1, leading to their transcription. The activation of the AhR signaling pathway in immune cells, such as dendritic cells and T cells, results in a broad immunosuppressive effect, thereby allowing cancer cells to evade immune destruction.

This compound directly competes with AhR ligands, preventing the receptor's activation and subsequent nuclear translocation. This blockade inhibits the transcription of AhR target genes and, consequently, reverses the immunosuppressive effects within the tumor microenvironment. By doing so, this compound restores the function of immune cells, leading to an enhanced anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 (AhR Antagonism) | 341 nM | Cell-free assay | |

| IC50 (CYP1A1 Expression) | 4.30 nM | Human monocytic U937 cells | |

| EC50 (Target Engagement) | 200 nM | Cellular Thermal Shift Assay (CETSA) |

| Cell Line | Assay | Ligand | IC50 / Effect of this compound | Reference |

| Human U87 | Luciferase Reporter Assay | Kynurenic Acid (150 µM) | Potent inhibition of AhR activation | |

| Mouse Hepa-1c1c7 | Luciferase Reporter Assay | Kynurenic Acid (200 µM) | Potent inhibition of AhR activation | |

| Human Hep G2 | Nuclear Translocation Assay | TCDD | Inhibited TCDD-induced AhR translocation |

| In Vivo Model | Treatment | Effect | Reference |

| Syngeneic B16F10-OVA melanoma model in mice | Oral administration of this compound (30 mg/kg, once daily for seven days) | Demonstrated antitumor efficacy and induced a proinflammatory tumor microenvironment. |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental approaches, the following diagrams are provided.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

AhR Reporter Gene Assay

-

Objective: To quantify the antagonistic activity of this compound on AhR activation.

-

Cell Lines: Human U87 glioblastoma cells or mouse Hepa-1c1c7 hepatoma cells, stably transfected with a luciferase reporter gene under the control of a DRE promoter.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound in the presence of an AhR agonist, such as kynurenic acid (e.g., 150 µM for U87, 200 µM for Hepa-1c1c7).

-

Control wells include cells treated with agonist alone (positive control) and vehicle alone (negative control).

-

After a 20-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Nuclear Translocation Assay

-

Objective: To visually and quantitatively assess the inhibition of ligand-induced AhR nuclear translocation by this compound.

-

Cell Line: Human Hep G2 liver cancer cells.

-

Procedure:

-

Hep G2 cells are cultured on coverslips or in imaging-compatible plates.

-

Cells are pre-treated with this compound or vehicle control.

-

Cells are then stimulated with an AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), to induce AhR nuclear translocation.

-

Following incubation, cells are fixed and permeabilized.

-

Immunofluorescence staining is performed using an antibody specific for the AhR protein.

-

The subcellular localization of AhR is visualized and quantified using fluorescence microscopy.

-

In Vivo Antitumor Efficacy Study

-

Objective: To evaluate the antitumor activity of this compound in a syngeneic mouse model.

-

Animal Model: C57BL/6 mice bearing B16F10 melanoma cells engineered to express ovalbumin (B16-OVA).

-

Procedure:

-

Tumor cells are implanted subcutaneously into the flanks of the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule (e.g., 30 mg/kg, once daily).

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors and relevant tissues (e.g., spleens, lymph nodes) are harvested for further analysis, such as flow cytometry to assess immune cell populations and cytokine profiling.

-

Immunomodulatory Effects

Preclinical studies have demonstrated that this compound has significant immunomodulatory effects, leading to a more pro-inflammatory tumor microenvironment. In vitro, this compound has been shown to:

-

Restore the function of human and mouse immune cells.

-

Enhance antigen-specific cytotoxic T cell responses.

-

Increase the production of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α in co-culture systems mimicking the tumor microenvironment.

In vivo, treatment with this compound resulted in an increase in pro-inflammatory CD8+ T cells and NK cells within the tumor.

Clinical Development

This compound has progressed to Phase I clinical trials in patients with advanced solid tumors (NCT04069026). Initial results indicate that the drug is well-tolerated and shows evidence of target engagement and immune activation. The manageable safety profile supports its further development, both as a monotherapy and in combination with other cancer treatments, such as PD-1 checkpoint inhibitors.

Conclusion

This compound represents a promising therapeutic agent that targets a key mechanism of tumor immune evasion. By potently and selectively inhibiting the Aryl Hydrocarbon Receptor, it reverses immunosuppression in the tumor microenvironment and unleashes the patient's own immune system to fight cancer. The robust preclinical data, coupled with encouraging early clinical findings, underscore the potential of this compound to become a valuable component of the cancer immunotherapy arsenal. Further clinical investigation is ongoing to fully elucidate its efficacy across various cancer types and in combination with other therapies.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | AhR inhibitor | antitumor | TargetMol [targetmol.com]

- 4. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BAY 2416964 in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY 2416964, a novel, potent, and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). It details the molecule's mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used to evaluate its immunomodulatory and anti-tumor effects.

Introduction: Targeting a Key Immune Resistance Pathway

The metabolism of the amino acid tryptophan into kynurenine (KYN) by enzymes like indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) is a critical pathway of tumor immune resistance.[1][2][3][4] The immunosuppressive effects of KYN and other metabolites within the tumor microenvironment are largely mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor found in the cytoplasm of immune and tumor cells.[1] Upon binding to ligands such as KYN, AhR translocates to the nucleus, where it drives the expression of genes that suppress the function of various immune cells, including T cells and antigen-presenting cells.

This compound is an orally available AhR inhibitor designed to block this immunosuppressive signaling at its convergence point. By antagonizing the activation of AhR, this compound aims to restore and enhance anti-tumor immunity, offering a promising therapeutic strategy to overcome immune resistance in various cancers.

Mechanism of Action

This compound functions as a direct antagonist of the AhR. In the tumor microenvironment, tryptophan metabolites (e.g., kynurenine) act as endogenous ligands for AhR. Ligand binding triggers a conformational change in the AhR complex, leading to its translocation from the cytoplasm into the nucleus. Inside the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences, driving the transcription of target genes, such as CYP1A1, which leads to broad immunosuppression.

This compound competitively binds to AhR, preventing its activation by endogenous ligands. This inhibition blocks the nuclear translocation of AhR and the subsequent transcription of its target genes. The result is a reversal of the immunosuppressive tumor microenvironment, characterized by:

-

Enhanced Proinflammatory Activity: It promotes a proinflammatory phenotype in monocytes and dendritic cells.

-

Restored T-Cell Function: It directly increases the activity and cytokine production (e.g., IFN-γ, IL-2) of CD4+ and CD8+ T cells, even in the presence of suppressive factors like TGF-β.

-

Increased Cytotoxicity: It enhances antigen-specific cytotoxic T-cell responses and their ability to kill tumor cells.

Quantitative Data Summary

The potency and activity of this compound have been characterized through various preclinical and clinical evaluations.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 341 nM | Cell-free AhR antagonist assay | |

| IC₅₀ | 4.30 nM | CYP1A1 expression in human U937 cells |

| Finding | Model System | Treatment | Reference |

| Increased Cytokines | Co-culture of H1299 NSCLC cells, PBMCs, and fibroblasts | 0.37 - 3.3 µM this compound | |

| Reversed Suppression | KA-treated, LPS-stimulated human primary monocytes | 300 nM this compound | |

| Enhanced T-Cell Activity | Stimulated human naïve CD4⁺ and CD8⁺ T cells | This compound (dose-dependent) |

| Parameter | Details | Reference |

| Study | Phase I, First-in-Human (NCT04069026) | |

| Patient Population | 72 patients with advanced solid tumors (heavily pretreated) | |

| Most Common Tumors | Colorectal, Breast, Pancreatic, NSCLC, HNSCC | |

| Drug-Related AEs (≥10%) | Nausea (13.9%), Fatigue (11.1%) - Mostly Grade 1-2 | |

| Dose-Limiting Toxicities | None observed | |

| Preliminary Efficacy | Stable Disease: 32.8% (22 of 67 evaluable patients) | |

| Partial Response (iRECIST): 1 patient (thymoma) | ||

| Conclusion | Well-tolerated with evidence of target engagement and preliminary anti-tumor activity. |

Experimental Protocols

Detailed methodologies are crucial for interpreting the significance of the presented data. Below are protocols for key experiments cited in the evaluation of this compound.

AhR Activation Assay (CYP1A1 Expression)

This assay quantifies the ability of this compound to inhibit ligand-induced AhR activation by measuring the expression of a primary AhR target gene, CYP1A1.

-

Cell Line: Human monocytic U937 cells.

-

Culture Conditions: Cells are maintained in tryptophan-free RPMI medium supplemented with 1% FCS and 2mM L-glutamine.

-

Protocol:

-

Seed cells in appropriate culture plates.

-

Induce AhR activation by adding an AhR agonist, such as 150 µM kynurenic acid (KA).

-

Concurrently treat cells with increasing concentrations of this compound (e.g., 72 pM to 20 µM).

-

Incubate for 20 hours.

-

Harvest cells, extract RNA, and perform RT-qPCR to quantify CYP1A1 mRNA levels.

-

Normalize CYP1A1 expression to a housekeeping gene.

-

Calculate IC₅₀ values by plotting the dose-response curve of this compound concentration versus CYP1A1 expression.

-

T-Cell Mediated Tumor Spheroid Killing Assay

This protocol assesses how this compound enhances the ability of antigen-specific T cells to recognize and kill tumor cells in a 3D culture model.

-

Components:

-

Tumor Spheroids: e.g., Human H1299 NSCLC cells.

-

Effector Cells: Tumor antigen-specific T cells (e.g., MART-1 T cells).

-

Test Compound: this compound.

-

-

Protocol:

-

Generate tumor spheroids by seeding tumor cells in ultra-low attachment plates.

-

Once spheroids are formed, co-culture them with the antigen-specific T cells.

-

Treat the co-cultures with vehicle control or varying concentrations of this compound.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Assess tumor cell killing by measuring the size and viability of the spheroids using imaging techniques or viability assays (e.g., CellTiter-Glo®).

-

Supernatants can be collected to measure cytokine release (e.g., IFN-γ) by ELISA or multiplex assay to assess T-cell activation.

-

In Vivo Syngeneic Mouse Model Study

This protocol evaluates the in vivo anti-tumor efficacy and immunomodulatory effects of this compound.

-

Model: C57BL/6 mice bearing syngeneic ovalbumin-expressing B16F10 melanoma tumors.

-

Protocol:

-

Implant B16F10-OVA tumor cells subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound).

-

Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 30 mg/kg, once daily).

-

Monitor tumor volume regularly using caliper measurements.

-

At the end of the study, harvest tumors and spleens for analysis.

-

Perform flow cytometry on dissociated tumors to characterize changes in tumor-infiltrating immune cells (e.g., CD8+ T cells, NK cells).

-

Analyze gene expression in the tumor microenvironment via RT-qPCR or RNAseq.

-

Conclusion

This compound is a selective AhR inhibitor that effectively reverses a key metabolic pathway of immune suppression in the tumor microenvironment. Preclinical data demonstrate its ability to restore the function of multiple immune cell types, leading to enhanced anti-tumor activity both in vitro and in vivo. Early clinical data from the Phase I trial show that this compound is well-tolerated and demonstrates signs of biological activity and preliminary efficacy in a heavily pretreated patient population. These findings establish AhR inhibition as a viable therapeutic strategy. The manageable safety profile supports its further development, particularly in combination with other immunotherapies like PD-1 checkpoint inhibitors, which is currently under investigation.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Bay 2416964: A Selective Aryl Hydrocarbon Receptor Inhibitor for Cancer Immunotherapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bay 2416964, a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). This document details its mechanism of action, preclinical efficacy in various cancer models, and key experimental protocols to facilitate further research and development.

Core Concepts: The Aryl Hydrocarbon Receptor in Oncology

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1] In the tumor microenvironment, the activation of AhR by various ligands, including tryptophan catabolites like kynurenine, leads to immunosuppression, thereby promoting tumor growth and resistance to immunotherapy.[1][2] AhR activation suppresses the function of various immune cells, including T cells and dendritic cells, and promotes the differentiation of regulatory T cells. Consequently, inhibiting the AhR signaling pathway presents a promising strategy to restore anti-tumor immunity. This compound has been developed as a selective inhibitor to block this immunosuppressive pathway.

Mechanism of Action of this compound

This compound is a potent and selective antagonist of the AhR.[1][3] Its primary mechanism of action involves competitively binding to the AhR, thereby preventing the binding of endogenous and exogenous ligands. This inhibition blocks the subsequent translocation of the AhR to the nucleus and the transcription of its target genes, such as Cytochrome P450 1A1 (CYP1A1) and AhR Repressor (AHRR). By blocking AhR activation, this compound effectively reverses the immunosuppressive effects mediated by this pathway, leading to the restoration of immune cell function and enhanced anti-tumor responses.

Data Presentation

In Vitro Activity of this compound

The in vitro efficacy of this compound has been demonstrated through its ability to inhibit AhR activation and restore immune cell function.

| Parameter | Cell Line/System | Agonist | IC50 Value | Reference |

| AhR Antagonism | Human U87 glioblastoma cells | Kynurenic Acid | 22 nM | |

| AhR Antagonism | Mouse Hepa-1c1c7 cells | Kynurenic Acid | Not Specified | |

| CYP1A1 Expression Inhibition | Human monocytic U937 cells | Kynurenic Acid | 4.3 nM | |

| CYP1A1 Expression Inhibition | Human monocytic U937 cells | 6-formylindolo[3,2-b]carbazole (FICZ) | 11 nM | |

| CYP1A1 Expression Inhibition | Human monocytic U937 cells | Benzo[a]pyrene (BaP) | 45 nM | |

| CYP1A1 Expression Inhibition | Human monocytic U937 cells | Indole-3-pyruvate (I3P) | 290 nM | |

| CYP1A1 Expression Inhibition | Freshly isolated mouse splenocytes | Kynurenic Acid | 18 nM |

Immunomodulatory Effects of this compound

This compound has been shown to reverse the immunosuppressive effects of AhR activation and promote a pro-inflammatory phenotype in various immune cell subsets.

| Experimental System | Treatment | Effect | Reference |

| KA-treated, LPS-stimulated human primary monocytes | This compound (300 nM) | Decreased expression of AhR target genes (AHRR, CYP1A1, TIPARP) and increased expression of pro-inflammatory cytokines and chemokines. | |

| Human naïve CD4+ T cells stimulated with CD3, CD28, and IL-2 | This compound (30-1000 nM) | Increased IFN-γ production. | |

| Coculture of H1299 NSCLC cells, primary human PBMCs, and fibroblasts | This compound (0.37, 1.1, or 3.3 µM) | Increased production of IFN-γ, IL-2, and TNF-α. | |

| COLO-800 melanoma tumor spheroids with MART-1 T cells | This compound (0.1 nM–10 µM) | Dose-dependently enhanced IL-2 and granzyme B production by MART-1 T cells. |

In Vivo Efficacy of this compound

The anti-tumor efficacy of this compound has been evaluated in a syngeneic mouse melanoma model.

| Animal Model | Treatment | Key Findings | Reference |

| B16/F10-OVA murine melanoma model | This compound (30 mg/kg, p.o., daily) | Reduced tumor volume, increased infiltration of CD8+ T cells and NK cells, and decreased infiltration of GR1+ myeloid cells and CD206+ M2 macrophages in tumors. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

AhR Transactivation Assay (Luciferase Reporter Assay)

This assay assesses the ability of this compound to antagonize ligand-induced AhR activation.

-

Cell Lines: Human U87 glioblastoma cells or mouse Hepa1c1c7 hepatoma cells stably transfected with an AhR-responsive luciferase reporter construct.

-

Procedure:

-

Seed the cells in appropriate culture plates.

-

For antagonism assessment, stimulate the cells with an AhR agonist (e.g., 150–200 µM kynurenic acid) in the presence or absence of a serial dilution of this compound (e.g., 72 pM–20 µM).

-

For agonism assessment, incubate the cells with a serial dilution of this compound alone.

-

Incubate the plates for 20 hours.

-

Measure luciferase activity using a suitable luciferase assay system (e.g., Steady-Glo Luciferase Assay System).

-

Determine IC50 (for antagonism) or EC50 (for agonism) values from the dose-response curves.

-

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the effect of this compound on the expression of AhR target genes.

-

Cells: Human primary monocytes or other relevant cell types.

-

Procedure:

-

Isolate total RNA from cells treated with AhR agonists and/or this compound using a suitable RNA isolation kit.

-

Synthesize cDNA from the isolated RNA.

-

Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for the target genes (e.g., CYP1A1, AHRR) and a housekeeping gene for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Cytokine Production Assays

These assays measure the impact of this compound on the production of key immunomodulatory cytokines.

-

Cells: Human peripheral blood mononuclear cells (PBMCs), isolated T cells, or co-culture systems.

-

Procedure:

-

Culture the cells under appropriate stimulation conditions (e.g., with anti-CD3/CD28 antibodies for T cells, or LPS for monocytes) in the presence or absence of this compound.

-

Collect the cell culture supernatants after a defined incubation period.

-

Measure the concentration of cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatants using ELISA or multiplex bead-based assays.

-

In Vivo Murine Tumor Model

This protocol evaluates the anti-tumor efficacy and immunomodulatory effects of this compound in a preclinical cancer model.

-

Animal Model: C57BL/6 mice bearing subcutaneously implanted B16/F10-OVA melanoma cells.

-

Procedure:

-

Once tumors are established, randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., 30 mg/kg, daily).

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At the end of the study, excise the tumors for analysis.

-

Prepare single-cell suspensions from the tumors and analyze the immune cell infiltrates by flow cytometry using antibodies against various immune cell markers (e.g., CD8, NK1.1, Gr-1, CD206).

-

Tumor Spheroid Co-culture Assay

This assay assesses the ability of this compound to enhance T cell-mediated killing of tumor cells in a 3D culture model.

-

Cells: Tumor cell line that forms spheroids (e.g., COLO-800 melanoma) and tumor antigen-specific T cells (e.g., MART-1 T cells).

-

Procedure:

-

Generate tumor spheroids in ultra-low attachment plates.

-

Co-culture the tumor spheroids with the antigen-specific T cells.

-

Treat the co-cultures with a dose range of this compound.

-

After a defined incubation period (e.g., 4 days), assess T cell activity by measuring cytokine production (e.g., IL-2, granzyme B) in the culture supernatant.

-

Analyze the expression of AhR target genes in the co-cultures by qRT-PCR.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of this compound as an AhR Inhibitor.

Caption: Workflow for In Vivo Efficacy Study of this compound.

Conclusion

This compound is a promising selective AhR inhibitor with demonstrated preclinical activity in cancer immunotherapy models. Its ability to block AhR-mediated immunosuppression and promote a pro-inflammatory tumor microenvironment highlights its potential as a novel therapeutic agent, both as a monotherapy and in combination with other immunotherapies. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of this compound.

References

The Discovery and Development of Bay 2416964: A Selective Aryl Hydrocarbon Receptor (AhR) Inhibitor for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tryptophan metabolic pathway and its downstream effector, the Aryl Hydrocarbon Receptor (AhR), have emerged as critical regulators of immune tolerance in the tumor microenvironment. Constitutive activation of AhR by tryptophan catabolites, such as kynurenine, leads to the suppression of anti-tumor immunity, thereby promoting cancer progression. Bay 2416964 is a novel, potent, and selective small molecule inhibitor of the AhR, developed by Bayer, that aims to reverse this immunosuppressive effect and unleash the patient's immune system against cancer cells. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound.

Discovery and Synthesis

This compound was identified through a comprehensive cellular screening cascade from a library of 3.2 million compounds. The screening process aimed to identify compounds that could inhibit the kynurenine (KYN) pathway-mediated activation of AhR.[1] This effort led to the identification of a lead series of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides with promising inhibitory potential and evidence of direct, competitive binding to the AhR.[1] Subsequent optimization of this series resulted in the selection of this compound for further development.[1]

The synthesis of this compound is detailed in the patent WO2018146010A1. The core structure is a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide. While the patent covers a broad class of related compounds, this compound is specifically described as an example within this patent. The general synthetic route involves the construction of the dihydropyridazinone core followed by the amidation to introduce the carboxamide side chain.

Mechanism of Action

This compound is a potent and orally active antagonist of the Aryl Hydrocarbon Receptor (AhR).[2] Its mechanism of action involves competitively binding to the AhR, thereby preventing the binding of its natural ligands, such as kynurenic acid (KA), a downstream product of tryptophan metabolism.[1] This inhibition of ligand binding prevents the translocation of the AhR from the cytoplasm to the nucleus.

In the absence of nuclear translocation, the AhR cannot form a heterodimer with the AhR Nuclear Translocator (ARNT), which is necessary for binding to Dioxin Response Elements (DREs) in the promoter regions of target genes. Consequently, this compound blocks the transcription of AhR target genes, including the cytochrome P450 enzyme CYP1A1, which is a well-established marker of AhR activation. By inhibiting the AhR signaling pathway, this compound effectively reverses the immunosuppressive effects mediated by AhR activation in the tumor microenvironment. This leads to the restoration of immune cell function, including enhanced activity of dendritic cells (DCs), CD4+ and CD8+ T cells, and a reduction in the activity of immunosuppressive regulatory T cells (Tregs) and myeloid cells.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent and selective inhibition of AhR activation induced by both exogenous and endogenous ligands in various human and mouse cell lines.

| Assay | Cell Line | Agonist | IC50 (nM) | Reference |

| AhR-mediated CYP1A1 expression | Human monocytic U937 cells | Kynurenic Acid (KA) | 21 | |

| AhR-mediated CYP1A1 expression | Human monocytic U937 cells | 6-formylindolo[3,2-b]carbazole (FICZ) | 11 | |

| AhR-mediated CYP1A1 expression | Human monocytic U937 cells | Indole-3-pyruvate (I3P) | 290 | |

| AhR-mediated CYP1A1 expression | Human monocytic U937 cells | Benzo[a]pyrene (BaP) | 45 | |

| AhR-mediated CYP1A1 expression | Mouse splenocytes | Kynurenic Acid (KA) | 18 | |

| AhR Antagonism (Cell-free assay) | - | - | 341 | |

| AhR-regulated CYP1A1 expression | Human monocytic U937 cells | - | 4.3 |

In vitro studies have shown that this compound restores immune cell function. In co-cultures of human immune cells, it enhanced the production of pro-inflammatory cytokines such as IFN-γ and IL-2, and reversed the anti-inflammatory phenotype of monocytes exposed to AhR activation. Furthermore, this compound enhanced antigen-specific cytotoxic T cell responses and the killing of tumor spheroids.

In Vivo Efficacy

The in vivo anti-tumor efficacy of this compound was evaluated in the syngeneic B16F10-OVA melanoma mouse model. Oral administration of this compound was well-tolerated and resulted in a significant reduction in tumor growth. This anti-tumor effect was associated with a pro-inflammatory tumor microenvironment, characterized by increased infiltration of CD8+ T cells and natural killer (NK) cells, and a decrease in immunosuppressive myeloid cells.

| Animal Model | Treatment | Outcome | Reference |

| B16F10-OVA melanoma mouse model | 30 mg/kg, once daily, oral | Significant inhibition of tumor growth | |

| B16F10-OVA melanoma mouse model | 30 mg/kg, once daily, oral | Increased tumor-infiltrating CD8+ T cells and NK cells |

Clinical Development

This compound is currently being investigated in a first-in-human, open-label, Phase I clinical trial (NCT04069026) in patients with advanced solid tumors. The primary objectives of this dose-escalation and expansion study are to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound, as well as to determine the recommended Phase II dose.

Initial results from this trial have shown that this compound is well-tolerated, with most treatment-related adverse events being of low grade. Pharmacokinetic analyses demonstrated that plasma exposure to this compound increased with the dose. Importantly, biomarker analyses have provided evidence of target engagement and immune activation at the doses tested. Preliminary anti-tumor activity, including stable disease and one partial response, has been observed in heavily pretreated patients.

A second Phase I trial (NCT04999202) is underway to evaluate this compound in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. This study aims to determine the safety and efficacy of the combination therapy.

Experimental Protocols

Luciferase Reporter Gene Assay for AhR Activation

This assay quantitatively measures the activation of the AhR signaling pathway.

Protocol:

-

Human U87 or mouse Hepa1c1c7 cells, stably transfected with an AhR-inducible firefly luciferase reporter gene construct, are cultured in appropriate media.

-

For antagonism assessment, cells are stimulated with an AhR agonist (e.g., 150-200 µM kynurenic acid) and co-incubated with a dilution series of this compound (typically ranging from pM to µM).

-

For agonism assessment, cells are incubated with a dilution series of this compound alone.

-

The cells are incubated for 20 hours.

-

After incubation, the cells are lysed, and firefly luciferase activity is measured using a luminometer and a suitable luciferase assay system (e.g., Steady-Glo® Luciferase Assay System).

-

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are calculated from the dose-response curves.

In Vivo Antitumor Efficacy Study

This study assesses the ability of this compound to inhibit tumor growth in a mouse model.

Protocol:

-

C57BL/6 mice are subcutaneously inoculated with B16F10-OVA melanoma cells.

-

Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

The treatment group receives this compound orally, typically at a dose of 30 mg/kg, once daily. The control group receives the vehicle.

-

Tumor volumes are measured at regular intervals throughout the study.

-

At the end of the study, tumors are excised, and the tissue is processed for analysis of immune cell populations by flow cytometry.

Conclusion

This compound is a promising, first-in-class, selective AhR inhibitor with a well-defined mechanism of action. Preclinical data have demonstrated its ability to reverse AhR-mediated immunosuppression and promote anti-tumor immunity, leading to significant tumor growth inhibition in vivo. Early clinical data suggest that this compound is safe and well-tolerated, with evidence of target engagement and preliminary signs of clinical activity. Ongoing and future clinical studies, particularly in combination with immune checkpoint inhibitors, will be crucial in determining the full therapeutic potential of this compound in the treatment of advanced cancers. The development of this molecule represents a significant step forward in the field of immuno-oncology, targeting a key metabolic pathway that governs immune tolerance in the tumor microenvironment.

References

Preclinical Profile of BAY 2416964: A Novel Aryl Hydrocarbon Receptor Inhibitor for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on BAY 2416964, a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR). The immunosuppressive effects of the tryptophan-to-kynurenine metabolic pathway, predominantly mediated by AhR, represent a significant mechanism of tumor immune evasion.[1][2][3][4] this compound is designed to counteract this immunosuppression by blocking AhR activation, thereby restoring and enhancing anti-tumor immune responses.[1] This document details the mechanism of action, summarizes key in vitro and in vivo data, outlines experimental methodologies, and provides visual representations of critical pathways and workflows.

Core Mechanism of Action

This compound functions as a direct antagonist of the Aryl Hydrocarbon Receptor. In the tumor microenvironment, tryptophan metabolism by enzymes like IDO1 and TDO2 produces kynurenine (KYN) and other metabolites that act as endogenous ligands for AhR. Ligand-induced activation of AhR, a cytosolic transcription factor, leads to its translocation into the nucleus, where it regulates the transcription of target genes, such as CYP1A1, promoting an immunosuppressive environment. This compound competitively binds to AhR, preventing ligand-induced nuclear translocation and subsequent downstream signaling. This blockade reverses the immunosuppressive effects on various immune cells, including T cells, NK cells, and antigen-presenting cells, and fosters a pro-inflammatory tumor microenvironment conducive to anti-tumor immunity.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency and Activity

| Parameter | Cell Line / System | Ligand / Stimulus | Value | Reference |

| AhR Antagonism (IC₅₀) | Cell-free assay | N/A | 341 nM | |

| AhR Antagonism (IC₅₀) | Human U87 cells | Kynurenic Acid (KA) | 22 nM | |

| CYP1A1 Expression Inhibition (IC₅₀) | Human U937 cells | Kynurenic Acid (KA) | 4.3 nM | |

| TNF-α Production Rescue | LPS-stimulated human monocytes | Kynurenic Acid (KA) | Dose-dependent rescue | |

| IL-2 Production Enhancement | Human T cells | N/A | Dose-dependent increase | |

| IFN-γ Production Enhancement | CD3/CD28/IL-2 stimulated human naïve CD4+ T cells | N/A | Increase at 30-1,000 nM |

Table 2: In Vivo Immunomodulatory Effects and Efficacy

| Animal Model | Treatment Regimen | Key Finding | Quantitative Change | Reference |

| B16F10-OVA Melanoma | 30 mg/kg, p.o., daily | Reduced Tumor Volume | Significant reduction vs. vehicle | |

| B16F10-OVA Melanoma | 30 mg/kg, p.o., daily | Increased CD8+ T cell infiltration | Frequency increased in tumor | |

| B16F10-OVA Melanoma | 30 mg/kg, p.o., daily | Increased NK cell infiltration | Frequency increased in tumor | |

| B16F10-OVA Melanoma | 30 mg/kg, p.o., daily | Decreased GR1+ myeloid cell infiltration | Frequency decreased in tumor | |

| B16F10-OVA Melanoma | 30 mg/kg, p.o., daily | Decreased CD206+ M2 macrophage infiltration | Frequency decreased in tumor |

Signaling and Experimental Workflow Diagrams

Signaling Pathway of AhR Inhibition by this compound

Caption: Mechanism of this compound in blocking AhR-mediated immunosuppression.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for assessing in vivo anti-tumor efficacy of this compound.

Logical Relationship: From AhR Inhibition to Anti-Tumor Effect

Caption: Logical cascade from AhR inhibition to the resulting anti-tumor response.

Detailed Experimental Protocols

A. In Vitro AhR Transactivation Assay

-

Objective: To determine the potency of this compound in inhibiting ligand-induced AhR activation.

-

Cell Lines: Human U87 or mouse Hepa-1c1c7 cells are commonly used.

-

Methodology:

-

Cells are seeded in appropriate multi-well plates and cultured overnight.

-

Cells are treated with increasing concentrations of this compound for a defined pre-incubation period.

-

An AhR agonist, such as Kynurenic Acid (KA), is added to induce AhR activation.

-

Following incubation, cells are lysed, and the activity of a reporter gene under the control of an AhR-responsive element (e.g., luciferase) is measured.

-

Alternatively, the expression of endogenous AhR target genes like CYP1A1 is quantified using qRT-PCR.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

B. Immune Cell Function Assays

-

Objective: To assess the effect of this compound on the function of various immune cell subsets.

-

Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, from which specific subsets like monocytes or T cells can be further purified.

-

Monocyte Activation Assay:

-

Primary human monocytes are treated with this compound in the presence or absence of an AhR agonist (e.g., KA).

-

Cells are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatants are collected to measure cytokine production (e.g., TNF-α) by ELISA or other multiplex immunoassay.

-

Cell lysates can be collected for RNA sequencing or qRT-PCR to analyze gene expression changes.

-

-

T Cell Activation Assay:

-

Purified T cells (e.g., naïve CD4+ T cells) are stimulated with anti-CD3/CD28 antibodies and IL-2.

-

Cells are co-treated with varying concentrations of this compound.

-

Cytokine production (e.g., IL-2, IFN-γ) in the supernatant is measured after a 48-72 hour culture period.

-

C. Tumor Spheroid Co-culture Assay

-

Objective: To evaluate the ability of this compound to enhance T-cell-mediated killing of tumor cells in a 3D model.

-

Methodology:

-

Tumor spheroids are generated from a suitable cancer cell line (e.g., COLO-800 melanoma).

-

Tumor antigen-specific T cells (e.g., MART-1 T cells) are added to the culture.

-

The co-culture is treated with different doses of this compound.

-

T cell activity is assessed by measuring the release of effector molecules like Granzyme B and IL-2 into the supernatant.

-

Tumor cell killing is quantified by imaging the spheroid integrity or using cell viability assays.

-

D. In Vivo Syngeneic Mouse Model

-

Objective: To determine the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent host.

-

Animal Model: C57BL/6 mice are subcutaneously inoculated with B16F10-OVA melanoma cells.

-

Treatment:

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally, typically at a dose of 30 mg/kg, once daily.

-

Tumor growth is monitored regularly by caliper measurements.

-

-

Analysis:

-

At the end of the study, tumors are excised, dissociated into single-cell suspensions.

-

The composition of tumor-infiltrating immune cells (CD8+ T cells, NK cells, myeloid cells, macrophages) is analyzed by multi-color flow cytometry.

-

Conclusion

The preclinical data for this compound robustly demonstrate its intended mechanism of action as a potent and selective AhR inhibitor. In vitro, it effectively reverses AhR ligand-induced immunosuppression, restoring the pro-inflammatory functions of monocytes and enhancing the activity of T cells. These findings translate to significant in vivo anti-tumor efficacy in syngeneic mouse models, which is shown to be immune-mediated. Specifically, treatment with this compound remodels the tumor microenvironment from an immunosuppressive to a pro-inflammatory state, characterized by an influx of cytotoxic lymphocytes and a reduction in suppressive myeloid populations. These comprehensive preclinical results establish a strong rationale for the clinical investigation of this compound as a novel cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory agents like checkpoint inhibitors.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Bay 2416964: A Deep Dive into its Aryl Hydrocarbon Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Bay 2416964 is an orally available, potent, and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AhR).[1][2] This technical guide delineates the signaling pathway of this compound, summarizing key quantitative data, experimental protocols, and visualizing the underlying mechanisms. Emerging as a promising agent in cancer immunotherapy, this compound targets a critical hub in tumor immune evasion.[3]

Core Mechanism of Action: AhR Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the Aryl Hydrocarbon Receptor.[4] AhR is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses.[5] In the tumor microenvironment, the metabolism of tryptophan by enzymes such as indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) leads to the production of kynurenine (KYN). Kynurenine and its metabolites, such as kynurenic acid (KA), act as endogenous ligands for AhR.

Upon ligand binding in the cytoplasm, AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to dioxin response elements (DREs) in the promoter regions of target genes, upregulating their expression. Key target genes include cytochrome P450 enzymes like CYP1A1 and the AhR repressor (AhRR), which creates a negative feedback loop. The activation of the AhR signaling pathway by tumor-derived metabolites leads to a broad suppression of the anti-tumor immune response. This includes inhibiting the function of dendritic cells (DCs), promoting the differentiation of regulatory T cells (Tregs), and suppressing the activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.

This compound directly binds to AhR, preventing the binding of endogenous ligands like kynurenine. This blockade inhibits the nuclear translocation of AhR and the subsequent transcription of its target genes. By antagonizing AhR, this compound effectively reverses the immunosuppressive effects mediated by the kynurenine pathway. This leads to the restoration of immune cell function, including enhanced activity of antigen-presenting cells and T cells, and a reduction in immunosuppressive myeloid cells. The ultimate outcome is a shift towards a pro-inflammatory tumor microenvironment conducive to anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (AhR Antagonism) | Cell-free assay | 341 nM | |

| Human monocytic U937 cells (CYP1A1 expression) | 4.30 nM | ||

| Human monocytic U937 cells (KA-induced CYP1A1 expression) | 21 nM | ||

| Mouse splenocytes (KA-induced CYP1A1 expression) | 18 nM | ||

| U87 cells | 22 nM |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

CYP1A1 Expression Assay in Human Monocytic U937 Cells

-

Objective: To determine the potency of this compound in inhibiting AhR-mediated gene expression.

-

Cell Line: Human monocytic U937 cells.

-

Methodology:

-

Cells are cultured in tryptophan-free RPMI medium supplemented with 1% FCS and 2mM Glutamine.

-

Cells are stimulated with 150 µM kynurenic acid to induce AhR activation.

-

Increasing concentrations of this compound (typically ranging from pM to µM) are added to the cell cultures in duplicates.

-

The cells are incubated for 20 hours.

-

Following incubation, total RNA is isolated from the cells.

-

The expression level of CYP1A1 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

The IC50 value is calculated by plotting the percentage of inhibition of CYP1A1 expression against the concentration of this compound.

-

In Vivo Antitumor Efficacy in Syngeneic Mouse Model

-

Objective: To evaluate the in vivo anti-tumor activity of this compound.

-

Animal Model: C57BL/6 mice bearing B16F10-OVA melanoma tumors.

-

Methodology:

-

B16F10-OVA cells are implanted subcutaneously into the mice.

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally at a dose of 30 mg/kg once daily for a specified duration (e.g., seven days).

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors are excised for analysis.

-

Tumor-infiltrating immune cells are analyzed by flow cytometry to quantify populations such as CD8+ T cells, NK cells, GR1+ myeloid cells, and CD206+ M2 macrophages.

-

Bodyweight of the animals is monitored to assess tolerability.

-

T-cell Mediated Tumor Spheroid Killing Assay

-

Objective: To assess the ability of this compound to enhance antigen-specific cytotoxic T-cell responses against tumors.

-

Methodology:

-

Tumor spheroids are generated from a human cancer cell line (e.g., COLO-800 melanoma).

-

The tumor spheroids are co-cultured with tumor antigen-specific T cells (e.g., MART-1 T cells).

-

The co-cultures are treated with different concentrations of this compound.

-

The viability of the tumor spheroids is monitored over time using imaging or other cell viability assays.

-

The extent of T-cell-mediated killing is quantified and compared between treated and untreated groups.

-

Clinical Development

A first-in-human, Phase I clinical trial (NCT04069026) has evaluated the safety, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid tumors. The study included a dose-escalation phase followed by expansion cohorts in non-small-cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). As of November 2022, 72 patients had been treated. The drug was generally well-tolerated, with the most common drug-related treatment-emergent adverse events being nausea and fatigue, mostly of grade 1 or 2. Of 67 evaluable patients, 32.8% achieved stable disease. While the monotherapy response rates were modest, the safety profile and evidence of target engagement support further investigation of this compound in combination with other therapies, such as immune checkpoint inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]

- 5. jitc.bmj.com [jitc.bmj.com]

Bay 2416964: A Technical Overview of Its Impact on Tryptophan Metabolism in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The catabolism of tryptophan is a critical pathway in cancer immune evasion. Tumors exploit this pathway to create an immunosuppressive microenvironment, primarily through the production of kynurenine and other metabolites that activate the Aryl Hydrocarbon Receptor (AhR). Bay 2416964 is a novel, potent, and selective small molecule inhibitor of AhR. By antagonizing AhR, this compound blocks the downstream immunosuppressive effects of tryptophan metabolites, thereby restoring anti-tumor immune responses. This technical guide provides an in-depth analysis of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Introduction: The Tryptophan-Kynurenine-AhR Axis in Cancer

The enzymatic degradation of the essential amino acid tryptophan is a key metabolic pathway that tumors co-opt to suppress the immune system. The enzymes indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) initiate this cascade, converting tryptophan into kynurenine (KYN).[1][2] Elevated kynurenine levels in the tumor microenvironment lead to the suppression of T-cell and natural killer (NK) cell function, and the promotion of regulatory T cells (Tregs).[1]

These immunosuppressive effects are largely mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] Kynurenine and its derivatives are endogenous ligands for AhR. Upon binding, AhR translocates to the nucleus and drives the expression of genes that orchestrate an immunosuppressive program.

While direct inhibition of IDO1 has been a therapeutic strategy, clinical trial results have been disappointing, potentially due to compensatory mechanisms like TDO2 activity. Targeting the downstream effector, AhR, offers a more comprehensive approach to block the immunosuppressive signals originating from tryptophan metabolism.

This compound: Mechanism of Action

This compound is an orally available, potent, and selective antagonist of the Aryl Hydrocarbon Receptor. It directly competes with endogenous and exogenous ligands for binding to AhR, thereby preventing its activation and subsequent nuclear translocation. This blockade of AhR signaling reverses the immunosuppressive effects of tryptophan catabolites, leading to enhanced pro-inflammatory activity of immune cells.

The mechanism involves:

-

Direct AhR Antagonism: this compound binds to AhR, preventing the binding of ligands like kynurenine.

-

Inhibition of Nuclear Translocation: By keeping AhR in the cytoplasm, it prevents the transcription of target genes.

-

Restoration of Immune Function: This leads to increased activity of antigen-presenting cells (APCs) and T cells, and reduced activity of immunosuppressive myeloid cells.

Caption: Mechanism of action of this compound as an AhR antagonist.

Quantitative Data Summary

In Vitro Activity

| Parameter | Cell Line / System | Value | Reference |

| AhR Antagonism (IC50) | Cell-free assay | 341 nM | |

| CYP1A1 Expression Inhibition (IC50) | Human monocytic U937 cells | 4.30 nM | |

| AhR Target Engagement (EC50) | Cellular Thermal Shift Assay (CETSA) | 200 nM |

Preclinical In Vivo Efficacy

| Model | Treatment | Outcome | Reference |

| Syngeneic B16F10 melanoma model | This compound (oral) | Antitumor efficacy, proinflammatory tumor microenvironment | |

| Solid tumor models | This compound (30 mg/kg, QD, p.o.) | Potential for solid tumor treatment |

Phase I Clinical Trial (NCT04069026) - Advanced Solid Tumors

| Parameter | Value | Reference |

| Patients Treated (as of Nov 4, 2022) | 72 | |

| Most Common Tumor Types | Colorectal, Breast, Pancreatic | |

| Drug-related Grade 3 TEAEs | 12.5% (9 patients) | |

| Drug-related Grade ≥4 TEAEs | 0% | |

| Most Common Drug-related TEAEs (all grades) | Nausea (13.9%), Fatigue (11.1%) | |

| Stable Disease (evaluable patients) | 32.8% (22 of 67) | |

| Partial Response (iRECIST) | 1 patient (thymoma) |

Experimental Protocols

AhR Transactivation Assay

This assay quantifies the ability of a compound to inhibit ligand-induced AhR activation.

-

Cell Line: Human U87 or mouse Hepa-1c1c7 cells.

-

Stimulation: Cells are treated with an AhR agonist (e.g., kynurenic acid) in the presence or absence of varying concentrations of this compound.

-

Readout: Measurement of the expression of an AhR target gene, such as Cytochrome P450 1A1 (CYP1A1). This can be done via qPCR for mRNA levels or using a reporter gene assay (e.g., luciferase) under the control of a dioxin response element (DRE).

-

Analysis: The IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the agonist-induced AhR activity.

Nuclear Translocation Assay

This method visualizes the inhibition of AhR movement from the cytoplasm to the nucleus.

-

Cell Line: Human HepG2 liver cancer cells.

-

Treatment: Cells are treated with an AhR agonist (e.g., TCDD) with or without this compound.

-

Methodology: Immunofluorescence staining for AhR. The subcellular localization of AhR is observed using microscopy.

-

Outcome: In untreated or agonist-only treated cells, AhR is observed to translocate to the nucleus. In the presence of this compound, AhR remains in the cytoplasm.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement of this compound with AhR in a cellular context.

-

Principle: Ligand binding to a protein stabilizes it against thermal denaturation.

-

Procedure:

-

Intact cells are treated with this compound.

-

The cells are heated to various temperatures.

-

Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble AhR remaining at each temperature is quantified by Western blot or other protein detection methods.

-

-

Result: A shift in the melting curve of AhR to a higher temperature in the presence of this compound indicates direct binding. The EC50 for target engagement was determined to be 200 nM.

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Human Mixed Lymphocyte Reaction (MLR)

This assay assesses the impact of this compound on T cell responses induced by mature dendritic cells (DCs).

-

Cell Co-culture: Monocyte-derived DCs (moDCs) are matured with IFN-γ and LPS (which upregulates IDO1) and then co-cultured with allogeneic T cells.

-

Treatment: The co-culture is treated with this compound, a comparator (e.g., the IDO1 inhibitor epacadostat), or vehicle control.

-

Readout: T cell activity is measured by quantifying the production of cytokines such as IL-2 and IFN-γ in the culture supernatant using ELISA or other immunoassays.

-

Observation: this compound was shown to enhance T cell activity, as indicated by increased IL-2 production.

Discussion and Future Directions

This compound represents a promising therapeutic strategy by targeting the downstream effector of the immunosuppressive tryptophan catabolism pathway. Preclinical data robustly demonstrates its ability to inhibit AhR, restore pro-inflammatory immune cell function, and exert anti-tumor activity.

Initial results from the Phase I clinical trial indicate that this compound is well-tolerated in patients with advanced solid tumors. While monotherapy showed modest clinical activity with a significant number of patients achieving stable disease, the primary value of AhR inhibition may lie in combination therapies. The immunosuppressive tumor microenvironment, partly driven by the kynurenine-AhR axis, is a known mechanism of resistance to immune checkpoint inhibitors. Therefore, combining this compound with anti-PD-1/PD-L1 therapies is a rational approach that is currently being explored in ongoing clinical trials.

Future research will focus on identifying patient populations most likely to benefit from AhR inhibition, potentially through biomarker strategies related to AhR expression or tryptophan metabolism. The ongoing and future combination studies will be critical in defining the role of this compound in the landscape of cancer immunotherapy.

Conclusion

This compound is a first-in-class AhR inhibitor that effectively counteracts the immunosuppressive effects of tryptophan metabolism in the tumor microenvironment. By blocking the downstream signaling of kynurenine and other metabolites, it restores anti-tumor immunity. With a manageable safety profile and a strong mechanistic rationale for combination therapy, this compound holds significant promise as a novel immunotherapeutic agent.

References

An In-depth Technical Guide to BAY 2416964: A Potent and Selective Aryl Hydrocarbon Receptor (AhR) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 2416964 is a potent, orally available small molecule antagonist of the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in tumor immune evasion. By inhibiting AhR, this compound has been shown to restore anti-tumor immune responses, positioning it as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 6-(4-chlorophenyl)-2,3-dihydro-N-[(1S)-2-hydroxy-1-methylethyl]-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-4-pyridazinecarboxamide, is a novel heteroaryl-oxo-dihydropyridazine-carboxamide derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 6-(4-chlorophenyl)-2,3-dihydro-N-[(1S)-2-hydroxy-1-methylethyl]-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-4-pyridazinecarboxamide[1] |

| CAS Number | 2242464-44-2[1][2] |

| Molecular Formula | C₁₈H₁₈ClN₅O₃[1][2] |

| SMILES | CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 387.82 g/mol |

| Topological Polar Surface Area (TPSA) | 100 Ų |

| Lipophilicity (logD) | 2.4 |

| Solubility | Soluble in DMSO (≥10 mg/mL); Slightly soluble in Ethanol (0.1-1 mg/mL) |

Pharmacological Properties

This compound is a selective antagonist of the Aryl Hydrocarbon Receptor (AhR). Its primary mechanism of action involves binding to AhR and preventing its activation by endogenous and exogenous ligands, thereby inhibiting the downstream signaling cascade that often leads to an immunosuppressive tumor microenvironment.

Table 3: Pharmacological Activity of this compound

| Parameter | Cell Line | Ligand | IC₅₀ Value |

| AhR Antagonism | Human U87 glioblastoma | Kynurenic Acid | 22 nM |

| Mouse Hepa-1c1c7 hepatoma | Kynurenic Acid | 15 nM | |

| General | - | 341 nM | |

| CYP1A1 Inhibition | Human U937 monocytic | Kynurenic Acid | 4.3 nM |

Signaling Pathway and Mechanism of Action

This compound acts by directly competing with AhR ligands, preventing the conformational change required for AhR to translocate to the nucleus and initiate the transcription of target genes, such as CYP1A1, which is a well-established biomarker of AhR activation. The inhibition of this pathway by this compound leads to the restoration of immune cell function within the tumor microenvironment.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

AhR Antagonist Luciferase Reporter Gene Assay

This assay quantitatively determines the antagonistic potency of this compound on AhR activation.

Experimental Workflow:

Caption: Workflow for the AhR antagonist luciferase reporter gene assay.

Detailed Protocol:

-

Cell Culture: U87 or Hepa-1c1c7 cells stably transfected with an AhR-responsive luciferase reporter construct are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the cells.

-

Ligand Stimulation: An AhR agonist, such as kynurenic acid, is added to the wells to induce AhR activation.

-

Incubation: The plates are incubated for 20-24 hours at 37°C in a humidified incubator.

-

Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a microplate luminometer.

-

Data Analysis: The luminescence data is normalized to controls, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

CYP1A1 Expression Assay

This assay measures the inhibition of the expression of CYP1A1, a direct target gene of AhR, by this compound.

Experimental Workflow:

Caption: Workflow for the CYP1A1 expression assay.

Detailed Protocol:

-

Cell Culture and Treatment: U937 cells are cultured and treated with various concentrations of this compound in the presence of an AhR agonist.

-

RNA Isolation: Following incubation, total RNA is isolated from the cells using a suitable RNA purification kit.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): qPCR is performed using primers and probes specific for CYP1A1 and a housekeeping gene (for normalization).

-

Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the ΔΔCt method, and the inhibitory effect of this compound is determined.

In Vivo Antitumor Efficacy in B16F10-OVA Syngeneic Mouse Model

This experiment evaluates the in vivo antitumor activity of this compound.

Experimental Workflow:

Caption: Workflow for the in vivo antitumor efficacy study.

Detailed Protocol:

-

Animal Model: C57BL/6 mice are used for this syngeneic tumor model.

-

Tumor Cell Implantation: B16F10-OVA melanoma cells are injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors are established, mice are randomized into treatment groups and receive daily oral administration of this compound or a vehicle control.

-

Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumors can be further processed for immunological analysis, such as flow cytometry to characterize the immune cell infiltrate.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the Aryl Hydrocarbon Receptor with demonstrated preclinical anti-tumor activity. Its ability to reverse AhR-mediated immunosuppression makes it a compelling candidate for further development as a cancer immunotherapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this promising molecule.

References

Bay 2416964: A Novel Aryl Hydrocarbon Receptor Inhibitor for Reversing Tumor-Induced Immunosuppression

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment is characterized by a complex network of immunosuppressive mechanisms that enable cancer cells to evade immune surveillance. A key player in this process is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that, upon activation by metabolites such as kynurenine, drives a broad suppression of anti-tumor immunity.[1][2] Bay 2416964 is a potent and selective, orally available small molecule inhibitor of AhR that has shown promise in preclinical and early clinical studies for its ability to reverse this immunosuppression and promote a pro-inflammatory tumor microenvironment.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Role of the Aryl Hydrocarbon Receptor in Immuno-Oncology

The tryptophan-to-kynurenine metabolic pathway is a critical axis of tumor immune escape. Enzymes such as indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2) convert tryptophan into kynurenine, which acts as an endogenous ligand for the AhR. Activation of AhR in various immune cells, including T cells, dendritic cells (DCs), and myeloid cells, leads to a tolerogenic state characterized by:

-

Suppression of T cell and Natural Killer (NK) cell activity: AhR activation can directly and indirectly modulate the function and differentiation of T cells, leading to reduced anti-tumor cytotoxicity.

-

Promotion of immunosuppressive cell types: It fosters the differentiation of regulatory T cells (Tregs) and M2-like macrophages, which further dampen the immune response.

-

Inhibition of pro-inflammatory cytokine production: AhR signaling can suppress the secretion of key pro-inflammatory cytokines required for a robust anti-tumor response.

This compound is designed to block these immunosuppressive effects by competitively inhibiting the AhR, thereby restoring the function of tumor-infiltrating immune cells and enhancing anti-tumor immunity.

Mechanism of Action of this compound

This compound acts as a direct antagonist of the AhR. Its mechanism involves preventing the translocation of the ligand-activated AhR from the cytoplasm to the nucleus, which is a critical step for its function as a transcription factor. By blocking this nuclear translocation, this compound inhibits the transcription of AhR target genes, such as CYP1A1, and reverses the immunosuppressive phenotype induced by AhR agonists like kynurenic acid (KA).

Signaling Pathway

The following diagram illustrates the canonical AhR signaling pathway and the inhibitory action of this compound.

Caption: Mechanism of Action of this compound on the AhR Signaling Pathway.

Preclinical Data

In Vitro Studies

This compound has demonstrated potent and selective inhibition of AhR activation induced by both exogenous and endogenous ligands in various human and mouse cell lines.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Ligand | IC50 | Reference |

| AhR Antagonism | Human U87 | Kynurenic Acid (150 µM) | Not specified | |

| AhR Antagonism | Mouse Hepa1c1c7 | Kynurenic Acid (200 µM) | Not specified | |

| AhR Antagonism (Cell-free) | - | - | 341 nM | |

| CYP1A1 Expression Inhibition | Human monocytic U937 | Kynurenic Acid (150 µM) | 4.30 nM |

Studies using human primary immune cells have shown that this compound can reverse the immunosuppressive effects of AhR activation. For instance, in lipopolysaccharide (LPS)-stimulated human primary monocytes treated with kynurenic acid, this compound restored the production of the pro-inflammatory cytokine TNF-α in a dose-dependent manner. Furthermore, it upregulated genes associated with pro-inflammatory cytokines and chemokines. In co-culture systems mimicking the tumor microenvironment, this compound increased the production of IFN-γ, IL-2, and TNF-α.

Experimental Protocol: Monocyte Cytokine Production Assay

-

Cell Isolation: Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs) using CD14 magnetic beads.

-

Cell Culture: Culture the monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment:

-

Pre-treat the monocytes with varying concentrations of this compound for 1 hour.

-

Add an AhR agonist, such as 200 µM kynurenic acid (KA).

-

Stimulate the cells with 100 ng/mL lipopolysaccharide (LPS).

-

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Analysis: Collect the supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Studies

In syngeneic mouse models, oral administration of this compound has been shown to be well-tolerated and to exert anti-tumor efficacy.

Table 2: In Vivo Efficacy of this compound in a B16F10-OVA Melanoma Model

| Treatment | Dose | Outcome | Reference |

| This compound | 30 mg/kg, QD, p.o. | Suppressed tumor growth | |

| Increased frequency of CD8+ T cells and NK cells | |||

| Decreased frequency of GR1-positive myeloid cells and CD206+ M2 macrophages |

Experimental Workflow: Syngeneic Mouse Model Efficacy Study

Caption: Experimental Workflow for In Vivo Efficacy Testing of this compound.

Clinical Data

A first-in-human, Phase I clinical trial (NCT04069026) has evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.

Table 3: Overview of Phase I Clinical Trial of this compound (as of Nov 4, 2022)

| Parameter | Details | Reference |

| Study Design | Dose-escalation and expansion cohorts | |

| Patient Population | 72 patients with advanced solid tumors (e.g., colorectal, breast, pancreatic, NSCLC, HNSCC) | |

| Treatment | Oral administration of this compound | |

| Safety and Tolerability | Generally well-tolerated. Most common drug-related treatment-emergent adverse events (TEAEs) were nausea (13.9%) and fatigue (11.1%), mostly grade 1 or 2. No dose-limiting toxicities were observed. | |

| Pharmacokinetics | Plasma exposure increased with dose and food intake. | |

| Pharmacodynamics | Biomarker analysis showed evidence of target engagement and increased immune activation. | |

| Preliminary Efficacy | Of 67 evaluable patients, 22 (32.8%) had stable disease. One patient with thymoma achieved a partial response (iRECIST). |

These initial findings suggest that this compound has a manageable safety profile and demonstrates on-target activity, supporting further development, potentially in combination with other immunotherapies like PD-1 checkpoint inhibitors.

Conclusion

This compound is a promising novel immuno-oncology agent that targets the AhR, a key regulator of the immunosuppressive tumor microenvironment. By inhibiting AhR, this compound has been shown to restore the function of various immune cells, promote a pro-inflammatory milieu, and exert anti-tumor effects in preclinical models. Early clinical data indicate that the drug is well-tolerated and shows signs of biological activity. Further investigation, particularly in combination with checkpoint inhibitors, is warranted to fully elucidate the therapeutic potential of this compound in reversing immunosuppression and improving outcomes for cancer patients.

References

- 1. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the aryl hydrocarbon receptor (AhR) with this compound: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Initial results from a first-in-human, phase I study of immunomodulatory aryl hydrocarbon receptor (AhR) inhibitor BAY2416964 in patients with advanced solid tumors. - ASCO [asco.org]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Bay 2416964

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for in vitro studies involving Bay 2416964, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] This document is intended to guide researchers in designing and executing experiments to evaluate the biological activity and mechanism of action of this compound in various cell-based assays.

Introduction